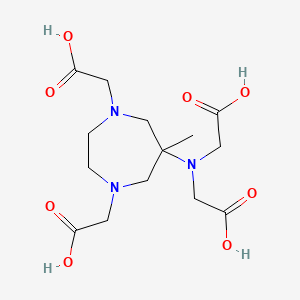

2,2'-((1,4-Bis(carboxymethyl)-6-methyl-1,4-diazepan-6-yl)azanediyl)diacetic acid

Cat. No. B8423345

M. Wt: 361.35 g/mol

InChI Key: JWIPKGQZSWEHGQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08466107B2

Procedure details

Suitable chelating ligands include those discussed herein, particularly chelating ligands selected from the group consisting of: a polyaminopolycarboxylic acid and the derivative thereof, comprising, for example, diethylenetriamine pentaacetic acid (DTPA) and derivative thereof such as benzo-DTPA, dibenzo-DTPA, phenyl-DTPA, diphenyl-DTPA, benzyl-DTPA, dibenzyl DTPA; N,N-bis[2-[(carboxymethyl)[(methylcarbamoyl)methyl]amino]ethyl]-glycine (DTPA-BMA); N-[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl)]-N-[2-[bis(carboxymethyl)amino]ethylglycine (EOB-DTPA); 4-carboxy-5,8,11-tris(carboxymethyl)-1-phenyl-2-oxa-5,8,11-triazamidecan-13-oic acid (BOPTA); N,N-Bis[2-[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]ethyl]L-glutamic acid 1-(1,1-dimethylethyl) ester N,N-bis[2-[bis(carboxymethyl)amino]ethyl]L-glutamic acid (DTPA-GLU); DTPA conjugated with Lys (DTPA-Lys); ethylenediaminetetraacetic acid (EDTA); 1,4,7,10-teraazacyclododecane 1,4,7,-triacetic acid (DO3A); 1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetraacetic acid (DOTA); [10-(2-hydroxypropyl)-1,4,7,10-teraazacyclododecane 1,4,7,-triacetic acid (HPDO3A); 6-[bis(carboxymethyl)amino]tetrahydro-6-methyl-1H-1,4-diazepine-1,4(5H)-diacetic acid (AAZTA) provided by WO03008390 application, incorporated herein by reference, and derivative thereof; 2-methyl-1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetraacetic acid (MCTA); (α,α′,α″,α′″)-tetramethyl-1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetraacetic acid (DOTMA); or a polyaminophosphate acid ligand or derivative thereof, in particular, N,N′-bis-(pyridoxal-5-phosphate) ethylenediamine-N,N′-diacetic acid (DPDP), ethylenedinitrilotetrakis(methylphosphonic) acid (EDTP) or a polyaminophosphonic acid ligand and derivative thereof, or polyaminophosphinic acid and derivative thereof, in particular 1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetrakis[methylphosphonic)] and 1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetrakis[methylene-(methylphosphinic)]acid; or of macrocyclic chelators such as texaphyrins, porphyrins, phthalocyanines.

Name

N,N-Bis[2-[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]ethyl]L-glutamic acid 1-(1,1-dimethylethyl) ester N,N-bis[2-[bis(carboxymethyl)amino]ethyl]L-glutamic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetraacetic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

benzo-DTPA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

dibenzo-DTPA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

phenyl-DTPA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

diphenyl-DTPA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

benzyl-DTPA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

dibenzyl DTPA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:12]([CH2:24][C:25]([OH:27])=[O:26])[CH2:13][CH2:14][N:15]([CH2:20][C:21]([OH:23])=[O:22])[CH2:16][C:17]([OH:19])=[O:18])[CH2:2][N:3]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4]C(O)=O.[C:28](CN(CC(=O)NC)CCN(CCN(CC(O)=O)CC(=O)NC)CC(O)=O)(O)=O.C(CN(CC(O)=O)CCNCC(O)=O)(O)=O.C(CN(CC(O)=O)CCN(CCN(CC(O)=O)CC(O)=O)[C@H](C(O)=O)CCC(O)=O)(O)=O.CC(OC(=O)[C@H](CCC(O)=O)N(CCN(CC(OC(C)(C)C)=O)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)(C)C.N[C@H](C(O)=O)CCCCN.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.N1(CC(O)=O)CCNCCN(CC(O)=O)CCN(CC(O)=O)CC1.N1(CC(O)=O)CCCCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(O)=O)CC1.OC(C)CN1CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(O)=O)CC1>>[C:17]([CH2:16][N:15]([CH2:20][C:21]([OH:23])=[O:22])[C:14]1([CH3:28])[CH2:13][N:12]([CH2:24][C:25]([OH:27])=[O:26])[CH2:1][CH2:2][N:3]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4]1)([OH:19])=[O:18] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

|

Step Two

|

Name

|

N,N-Bis[2-[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]ethyl]L-glutamic acid 1-(1,1-dimethylethyl) ester N,N-bis[2-[bis(carboxymethyl)amino]ethyl]L-glutamic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)CN(CCN([C@@H](CCC(=O)O)C(=O)O)CCN(CC(=O)O)CC(=O)O)CC(=O)O.CC(C)(C)OC([C@@H](N(CCN(CC(OC(C)(C)C)=O)CC(OC(C)(C)C)=O)CCN(CC(OC(C)(C)C)=O)CC(=O)OC(C)(C)C)CCC(=O)O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCCCN)C(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1(CCN(CCN(CCNCC1)CC(=O)O)CC(=O)O)CC(=O)O

|

Step Seven

|

Name

|

1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetraacetic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1(CCN(CCN(CCN(CCCC1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)C

|

Step Nine

[Compound]

|

Name

|

benzo-DTPA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

dibenzo-DTPA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

phenyl-DTPA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

diphenyl-DTPA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

benzyl-DTPA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

[Compound]

|

Name

|

dibenzyl DTPA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)CN(CCN(CC(=O)O)CCN(CC(NC)=O)CC(=O)O)CC(NC)=O

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)CN(CCNCC(=O)O)CC(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(O)CN(C1(CN(CCN(C1)CC(=O)O)CC(=O)O)C)CC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |